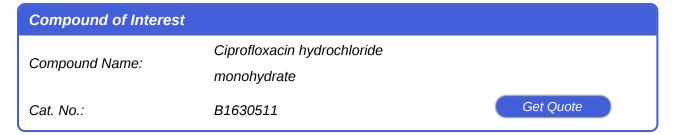


Synthesis and characterization of Ciprofloxacin hydrochloride monohydrate

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An In-depth Technical Guide to the Synthesis and Characterization of **Ciprofloxacin Hydrochloride Monohydrate**

Introduction

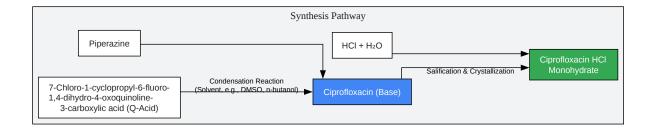
Ciprofloxacin hydrochloride is a synthetic, broad-spectrum fluoroquinolone antibiotic used extensively to treat a variety of bacterial infections.[1][2] It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, and repair.[2] [3] As the monohydrate salt form, its chemical name is 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid monohydrochloride monohydrate.[4][5] Ensuring the quality, purity, and consistency of this active pharmaceutical ingredient (API) is paramount. This technical guide provides a detailed overview of a common synthesis route and a comprehensive analysis of the key characterization techniques employed for **Ciprofloxacin hydrochloride monohydrate**, tailored for researchers, scientists, and drug development professionals.

Synthesis of Ciprofloxacin Hydrochloride Monohydrate

The synthesis of Ciprofloxacin typically involves the reaction of a substituted quinoline carboxylic acid with piperazine.[6] Numerous synthetic strategies have been developed to optimize yield and purity, including multi-step batch processes and more recent continuous flow



methodologies.[7][8] A widely recognized approach involves the reaction of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (Q-acid) with anhydrous piperazine, followed by conversion to the hydrochloride salt.[6]



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Caption: A simplified reaction pathway for the synthesis of Ciprofloxacin HCl Monohydrate.

Experimental Protocol: Synthesis

This protocol describes a general laboratory-scale synthesis.

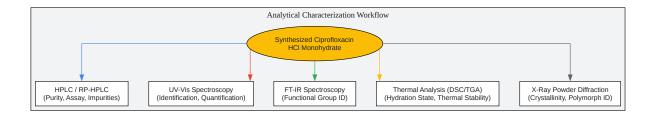
- Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and mechanical stirrer, add 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3carboxylic acid (Q-acid), piperazine, and a suitable organic solvent (e.g., n-butanol).[6]
- Condensation: Heat the mixture to reflux temperature (approximately 118-122°C for n-butanol) and maintain for 10-14 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).[6]
- Isolation of Ciprofloxacin Base: After completion, cool the reaction mass. The product, Ciprofloxacin base, may precipitate. Isolate the solid by filtration, wash with water and a non-polar solvent like hexane to remove impurities, and dry.[8]
- Salification and Crystallization: Dissolve the crude Ciprofloxacin base in an aqueous solution of hydrochloric acid, gently warming if necessary to achieve a clear solution.



- Purification: Treat the solution with activated carbon to decolorize, followed by hot filtration.
 [9]
- Crystallization: Adjust the pH of the filtrate to 2-4 with hydrochloric acid and cool the solution to induce crystallization.
- Final Product: Filter the resulting crystals, wash with a small amount of cold ethanol or water, and dry under vacuum to yield **Ciprofloxacin hydrochloride monohydrate**.[9]

Characterization and Analytical Methods

A suite of analytical techniques is essential to confirm the identity, purity, and physicochemical properties of the synthesized **Ciprofloxacin hydrochloride monohydrate**.



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Caption: Key analytical techniques for the characterization of Ciprofloxacin HCl Monohydrate.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for assessing the purity, assay, and impurity profile of Ciprofloxacin. Reversed-phase (RP-HPLC) methods are most common.[1][10]

 Mobile Phase Preparation: Prepare the mobile phase, for instance, by mixing a buffer (e.g., 0.025M orthophosphoric acid, pH adjusted to 3.0 with triethylamine) and an organic solvent



(e.g., methanol or acetonitrile) in a specified ratio, such as 60:40 (v/v).[10] Filter and degas the mobile phase before use.

- Standard Solution: Accurately weigh and dissolve a reference standard of Ciprofloxacin HCl in the diluent (often the mobile phase or water) to create a stock solution. Prepare working standards by serial dilution.[5]
- Sample Solution: Prepare the sample solution by accurately weighing and dissolving the synthesized product in the diluent to a known concentration.[5]
- Chromatographic Conditions: Set up the HPLC system with a C18 column. Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0-2.0 mL/min). Set the UV detector to the wavelength of maximum absorbance, typically around 278 nm.[5][10]
- Analysis: Inject equal volumes (e.g., 10-20 μL) of the standard and sample solutions. The retention time for Ciprofloxacin is typically short, often under 5 minutes.[10][11]

Parameter	Condition 1	Condition 2	Condition 3
Column	C18 (5 µm, 250 x 4.6 mm)[11]	C18 (5 µm, 125 x 4 mm)[10]	Zorbax ODS (5 μm, 150 x 4.6 mm)[12]
Mobile Phase	Acetonitrile: 2.45 g/L Phosphoric Acid (13:87 v/v)[11]	Methanol : 0.025M H ₃ PO ₄ (pH 3.0) (40:60 v/v)[10]	Acetonitrile : Phosphate Buffer (pH 3.6) (55:45 v/v)[12]
Flow Rate	1.5 mL/min[11]	2.0 mL/min[10]	1.0 mL/min[12]
Detection (UV)	278 nm[11]	278 nm[10]	254 nm[12]
Retention Time	~4.7 min (for Cipro) [11]	~1.75 min[10]	Not Specified
Linear Range	50-150% of target concentration[5]	10-50 μg/mL[10]	1.0-40.0 μg/mL[12]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple and rapid method for the identification and quantification of Ciprofloxacin, based on the principle of light absorption by its chromophoric structure.



- Solvent Selection: Use a solvent in which Ciprofloxacin HCl is soluble and that is transparent
 in the measurement range, such as distilled water or 0.1 N HCl.[3]
- Solution Preparation: Prepare a stock solution by dissolving a precisely weighed amount of the sample in the chosen solvent. Dilute this stock solution to a concentration within the linear range of the spectrophotometer (e.g., 2–10 μg/ml).[3]
- Spectral Scan: Scan the sample solution over a wavelength range of 200–400 nm against a solvent blank to determine the wavelength of maximum absorbance (λmax).[3]
- Quantification: For quantitative analysis, measure the absorbance of the sample at the predetermined λmax and calculate the concentration using a calibration curve prepared from standard solutions.

Technique	Parameter	Observed Value
UV-Vis	λmax (Zero Order)	271 nm[3]
λmax (First Order Derivative)	280 nm[3]	
λmax (in 0.025M H ₃ PO ₄)	278 nm[10]	_

Thermal Analysis (DSC & TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties, including dehydration, melting, and decomposition. This is critical for confirming the monohydrate form and assessing thermal stability.[4]

- Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan.
- Instrument Setup: Place the sample pan and an empty reference pan into the DSC/TGA instrument.
- Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 30°C to 400°C).



 Data Acquisition: Record the heat flow (DSC) and weight loss (TGA) as a function of temperature.

Analysis	Thermal Event	Temperature Range	Observation
DSC	Dehydration (Endotherm)	143 - 162 °C[4][13] [14]	Corresponds to the loss of one water molecule, confirming the monohydrate state.
DSC	Melting/Decomposition (Endotherm)	318 - 326 °C[4][13]	Sharp peak indicating the melting point, immediately followed by decomposition.
TGA	Weight Loss (Water)	~100 - 150 °C[15]	Corresponds to the mass of one mole of water (~4.7% for the monohydrate).
TGA	Decomposition	> 300 °C[15]	Significant weight loss indicating structural decomposition.

X-Ray Powder Diffraction (XRPD)

XRPD is a powerful technique for analyzing the crystal structure of a solid material. It is used to confirm the crystalline nature of the synthesized product, identify the specific polymorphic form, and distinguish it from amorphous or other hydrate states.

- Sample Preparation: Gently grind the crystalline sample to a fine, uniform powder.
- Mounting: Pack the powder into a sample holder, ensuring a flat, smooth surface.
- Data Collection: Place the sample holder in the diffractometer. Scan the sample over a range of 2θ angles (e.g., 5° to 50°) using a monochromatic X-ray source (typically Cu Kα).



• Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, provides a unique fingerprint for the crystalline solid. Compare the peak positions (2θ values) and relative intensities to a reference pattern for **Ciprofloxacin hydrochloride monohydrate**.

Parameter	Ciprofloxacin Hydrochloride 1.34- Hydrate[16][17]	
Crystal System	Triclinic	
Space Group	P-1	
Unit Cell Parameters	a = 9.17 Å, b = 10.59 Å, c = 11.20 Å	
α = 67.20°, β = 70.08°, γ = 72.84°		
Characteristic Peaks	The XRPD pattern will show a unique set of diffraction peaks at specific 20 angles, which serves as a fingerprint for this crystalline form. [13][18]	

Conclusion

The synthesis and characterization of **Ciprofloxacin hydrochloride monohydrate** require precise control and rigorous analytical validation. The combination of chromatographic, spectroscopic, thermal, and crystallographic methods provides a comprehensive framework for confirming the identity, purity, and solid-state properties of the final product. The protocols and data presented in this guide serve as a foundational resource for professionals engaged in the development, manufacturing, and quality control of this vital antibiotic.

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